Dynemicin Q

Description

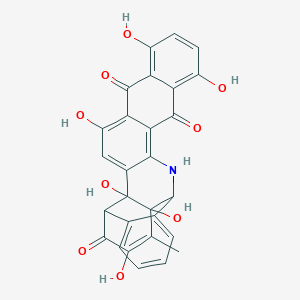

Structure

2D Structure

3D Structure

Properties

CAS No. |

138370-14-6 |

|---|---|

Molecular Formula |

C28H19NO9 |

Molecular Weight |

513.4 g/mol |

IUPAC Name |

2,3,5,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),4,8,10,12,16,19,21,23,26-decaene-6,18,25-trione |

InChI |

InChI=1S/C28H19NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-8,20,26,29-33,37-38H,1H3 |

InChI Key |

CUJOMOBZUHNQJD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |

Canonical SMILES |

CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |

Synonyms |

dynemicin Q |

Origin of Product |

United States |

Overview of Anthraquinone Fused Enediyne Antibiotics and Dynemicin Q Within Natural Product Chemistry

The Enediyne Class of Natural Products: Structural Diversity and Biological Significance

Enediyne natural products are structurally characterized by a highly unsaturated core, which contains two acetylenic groups conjugated to a double bond (a Z-hexa-1,5-diyn-3-ene moiety) housed within a nine- or ten-membered carbocyclic ring. omicsonline.orgsrce.hr This "warhead" is the cornerstone of their biological activity. nih.gov The structural diversity within the enediyne family is achieved through variations in the peripheral moieties attached to this conserved core, which can include complex sugars and aromatic groups. omicsonline.org These peripheral components are crucial for stabilizing the reactive enediyne core and guiding its specific interactions with DNA. omicsonline.org

The biological significance of enediynes stems from their ability to undergo a molecular rearrangement known as the Bergman cycloaromatization. srce.hr This reaction transforms the enediyne core into a highly reactive p-benzyne diradical species. nih.gov This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks, which accounts for their potent cytotoxic properties. nih.govnih.gov

The enediyne family is broadly classified into two main subcategories based on the size of the enediyne ring.

| Enediyne Subcategory | Ring Size | Representative Members |

| Chromoprotein Enediynes | 9-membered | Neocarzinostatin (B611948), C-1027, Kedarcidin, Maduropeptin nih.govasm.orgnih.gov |

| Non-Chromoprotein Enediynes | 10-membered | Calicheamicins, Esperamicins, Dynemicins asm.orgnih.gov |

Classification and Contextualization of Dynemicin Q as a 10-Membered Enediyne Analog

This compound belongs to the 10-membered enediyne subcategory. nih.gov A defining feature of the dynemicin family, including this compound, is the fusion of the 10-membered enediyne core to an anthraquinone (B42736) moiety. nih.govresearchgate.netresearchgate.net This fusion creates a distinctive, hybrid structure that combines the DNA-cleaving "warhead" of the enediyne with the DNA-intercalating properties of the anthraquinone. nih.gov The anthraquinone portion facilitates the initial binding and insertion of the molecule into the minor groove of DNA. nih.gov

This unique architecture sets the dynemicins apart from other 10-membered enediynes like the calicheamicins and esperamicins, which instead feature a methyl-trisulfide group that acts as the trigger for cycloaromatization and are appended with complex oligosaccharide chains for DNA recognition. nih.govpnas.org The anthraquinone-fused enediynes (AFEs), such as the dynemicins, represent a distinct subclass within the 10-membered enediynes. pnas.orgresearchgate.net this compound is one of several analogs in this family, which also includes Dynemicin A, Deoxydynemicin A, and others discovered over time. nih.govacs.orgnih.gov

Historical Perspectives on the Discovery and Initial Characterization of the Dynemicin Family

The field of enediyne research began in earnest with the structural elucidation of the neocarzinostatin chromophore in 1985. srce.hr This was followed by the discovery of the calicheamicin (B1180863) and esperamicin (B1233071) families in 1987. srce.hr The first characterization of a member of the dynemicin family, Dynemicin A, was reported in 1989. srce.hr

Dynemicin A was first isolated from the fermentation broth of the bacterium Micromonospora chersina, found in a soil sample from the Gujarat State of India. nih.govwikipedia.org Initially noted for its bright purple color, a characteristic imparted by its anthraquinone structure, its potent biological activities soon became the focus of intensive research. wikipedia.org The discovery of Dynemicin A established the anthraquinone-fused enediyne subclass. acs.orgnih.gov Subsequent research efforts led to the isolation and characterization of other members of the family, including Dynemicins N, O, P, and Q. nih.gov The elucidation of the dynemicin biosynthetic gene cluster in M. chersina has been pivotal in understanding how this complex molecule is assembled. nih.govnih.gov

Discovery and Advanced Structural Elucidation of Dynemicin Q

Isolation Methodologies for Dynemicin Q from Micromonospora chersina Fermentation Broths

Dynemicins O, P, and Q were successfully isolated from the culture broth of Micromonospora chersina M956-1, the same strain responsible for producing Dynemicin A jst.go.jpnih.gov. The isolation process involved initial extraction using ethyl acetate (B1210297) from a tank culture. This extract underwent preliminary separation using a column packed with Diaion SP-800. Subsequent purification was achieved through a combination of various column chromatographic techniques, yielding a small quantity of this compound, alongside its analogs Dynemicin O and P jst.go.jpnih.gov.

Precise Structural Characterization of this compound

The structural determination of this compound was primarily accomplished through comprehensive analysis of its spectral data jst.go.jpnih.gov. Key structural features were identified and elucidated, revealing significant departures from the established structure of Dynemicin A.

A defining characteristic of this compound is the presence of a bridging phenylene group. This structural element replaces the characteristic 1,5-diyn-3-ene bridge found in Dynemicin A jst.go.jpnih.govjst.go.jp. This modification is crucial as the enediyne core in Dynemicin A is fundamental to its DNA-cleaving mechanism.

Analysis of this compound's spectral data revealed the presence of a vicinal diol moiety jst.go.jpnih.govjst.go.jp. This functional group is situated in a position analogous to the epoxide ring present in Dynemicin A. The replacement of the epoxide with a vicinal diol is a notable structural alteration that impacts the molecule's chemical reactivity and biological activity .

Comparative Structural Analysis of this compound with Dynemicin A and Other Natural Analogs (e.g., Dynemicins O, P)

This compound belongs to a family of related compounds isolated from Micromonospora chersina, including Dynemicin A, Dynemicin O, and Dynemicin P jst.go.jpnih.govnih.gov. A comparative analysis highlights the structural variations and their implications:

Dynemicin A : Features a 1,5-diyn-3-ene bridge, an epoxide ring, and a carboxyl group jst.go.jpnih.gov. It is characterized by an anthraquinone-fused enediyne structure, which is essential for its DNA-targeting and cleavage mechanisms pnas.orgnih.govsmu.eduacs.orgwikipedia.orgtandfonline.com.

Dynemicin O : Differs from Dynemicin A by the replacement of the epoxide ring with a vicinal diol moiety jst.go.jpnih.govjst.go.jpnih.gov.

Dynemicin P : Is distinguished by the substitution of the carboxyl group found in Dynemicin A with an oxo group jst.go.jpnih.govjst.go.jpnih.gov.

This compound : Exhibits a unique combination of a bridging phenylene group, a vicinal diol, and an oxo group, replacing the corresponding functional groups (1,5-diyn-3-ene bridge, epoxide, and carboxyl group) present in Dynemicin A jst.go.jpnih.govjst.go.jp.

These structural modifications in Dynemicins O, P, and Q, particularly the absence of the enediyne core found in Dynemicin A and the presence of a vicinal diol or oxo group in place of the epoxide and carboxyl group, respectively, generally result in reduced DNA cleavage activity when compared to Dynemicin A . This underscores the critical role of Dynemicin A's specific structural elements for its potent biological efficacy.

Data Tables

Table 1: Comparative Structural Features of Dynemicin Analogs

| Feature | Dynemicin A | Dynemicin O | Dynemicin P | This compound |

| Bridging Group | 1,5-diyn-3-ene bridge | 1,5-diyn-3-ene bridge | 1,5-diyn-3-ene bridge | Bridging phenylene group |

| Epoxide/Diol Moiety | Epoxide ring | Vicinal diol | Epoxide ring | Vicinal diol |

| Carboxyl/Oxo Group | Carboxyl group | Carboxyl group | Oxo group | Oxo group |

| Primary Source | Micromonospora chersina | Micromonospora chersina | Micromonospora chersina | Micromonospora chersina |

| Key Structural Impact | Potent DNA cleavage | Reduced DNA cleavage | Reduced DNA cleavage | Reduced DNA cleavage |

Table 2: Isolation of Dynemicins O, P, and Q

| Compound | Producing Strain | Isolation Method | Yield |

| This compound | Micromonospora chersina M956-1 | Ethyl acetate extraction, Diaion SP-800 column chromatography, followed by various column chromatographies. | Few mg |

| Dynemicin O | Micromonospora chersina M956-1 | Ethyl acetate extraction, Diaion SP-800 column chromatography, followed by various column chromatographies. | Few mg |

| Dynemicin P | Micromonospora chersina M956-1 | Ethyl acetate extraction, Diaion SP-800 column chromatography, followed by various column chromatographies. | Few mg |

Biosynthetic Pathways and Enzymology of Dynemicin Q

Genetic Basis and Biosynthetic Gene Clusters for Dynemicin Production in Micromonospora chersina

Table 1: Key Genes Involved in Dynemicin Biosynthesis

| Gene Name(s) | Proposed Role | Reference(s) |

| dynE8 | Iterative type I polyketide synthase (PKSE); initiates enediyne core synthesis | nih.govnih.govresearchgate.netnih.goviucr.orgscience.govresearchgate.netpnas.orgpnas.orgresearchgate.netasm.orgscispace.comacs.orgacs.org |

| dynU14, dynU15 | Essential for enediyne core formation | nih.govresearchgate.netnih.govscispace.com |

| orf23 | Tailoring oxidase | nih.govresearchgate.netnih.gov |

| DynF | Protein of unknown function; potentially binds precursor polyene heptaene | nih.goviucr.orgnsf.gov |

| DynE13 | Flavin-dependent monooxygenase; involved in anthraquinone (B42736) formation | researchgate.netacs.orgnih.govntu.edu.sgnih.gov |

| DynA1 | Cofactor-free enzyme; involved in anthraquinone formation | researchgate.netacs.orgnih.govntu.edu.sgnih.gov |

Biosynthesis of the Anthraquinone Moiety

The anthraquinone moiety, which is fused to the enediyne core and plays a role in DNA intercalation, also originates from polyketide precursors, with evidence pointing to a shared origin with the enediyne core from the PKSE nih.govresearchgate.netscience.govpnas.orgresearchgate.netacs.org.

Experimental evidence suggests that the anthraquinone moiety is derived from the same PKSE product that forms the enediyne core nih.govresearchgate.netscience.govpnas.orgresearchgate.netacs.org. A key intermediate in this pathway is proposed to be a δ-thiolactone iodoanthracene nih.govpnas.orgresearchgate.netacs.orgnih.govntu.edu.sg. The transformation of this anthracene (B1667546) intermediate into the final anthraquinone structure involves a cascade of enzymatic reactions catalyzed by at least two enzymes: DynE13, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, and DynA1, a cofactor-free enzyme researchgate.netacs.orgnih.govntu.edu.sgnih.gov. DynE13 is thought to introduce two oxygen atoms, accompanied by desulfurization and decarboxylation, while DynA1 installs the final oxygen atom researchgate.netacs.orgntu.edu.sg. The three oxygen atoms incorporated into the hydroxyanthraquinone structure originate from molecular oxygen (O2), with sulfur being eliminated as hydrogen sulfide (B99878) (H2S) researchgate.netacs.orgntu.edu.sg. This pathway for anthraquinone formation differs from typical bacterial anthraquinone biosynthesis, which often employs type II PKSs, by utilizing a highly reduced polyketide product from an iterative type I PKS researchgate.netacs.org.

Table 2: Key Intermediates and Enzymes in Anthraquinone Biosynthesis

| Intermediate/Enzyme | Role in Anthraquinone Formation | Reference(s) |

| δ-Thiolactone iodoanthracene | Precursor intermediate for the anthraquinone moiety | nih.govpnas.orgresearchgate.netacs.orgnih.govntu.edu.sg |

| DynE13 | Flavin-dependent monooxygenase; installs two oxygen atoms, desulfurizes, and decarboxylates | researchgate.netacs.orgnih.govntu.edu.sgnih.gov |

| DynA1 | Cofactor-free enzyme; installs the final oxygen atom | researchgate.netacs.orgnih.govntu.edu.sgnih.gov |

| Molecular Oxygen (O2) | Source of the three oxygen atoms in the hydroxyanthraquinone | researchgate.netacs.orgntu.edu.sg |

| Hydrogen Sulfide (H2S) | Byproduct eliminated during the conversion | researchgate.netacs.orgntu.edu.sg |

A significant finding in Dynemicin biosynthesis is the apparent chromosomal separation of the genes responsible for the enediyne core and the anthraquinone moiety nih.govresearchgate.netnih.govresearchgate.netscience.gov. While the 76 kb sequenced region from M. chersina contains the genes for enediyne core production, including dynE8, it lacks obvious candidates for anthraquinone biosynthesis nih.govresearchgate.netnih.govresearchgate.net. Preliminary investigations, such as degenerate PCR and Southern hybridization, further supported this hypothesis by failing to detect anthraquinone biosynthetic genes in close proximity to the enediyne cluster nih.gov. This suggests that the genetic loci governing these two crucial parts of the Dynemicin molecule are located at different positions on the bacterial chromosome, a phenomenon observed in other bacterial secondary metabolite gene clusters nih.gov. Despite this separation, evidence indicates that the iterative PKSE, DynE8, may play a dual role in producing the foundational scaffolds for both the enediyne and anthraquinone components researchgate.netscience.gov.

Compound List

Dynemicin Q

Post-Polyketide Tailoring and Maturation Steps Specific to this compound Formation

Following the assembly of the core polyketide backbone by enzymes like the iterative type I polyketide synthase DynE8, the nascent molecule undergoes a series of complex post-polyketide modifications to yield the final Dynemicin structure science.govpnas.orgresearchgate.net. These tailoring steps are crucial for establishing the characteristic functional groups and structural features that confer biological activity. While specific details for this compound are less characterized than for Dynemicin A, general pathways for anthraquinone-fused enediynes (AFEs) provide insight into these transformations.

Enzymatic Transformations Leading to the Vicinal Diol and Oxo Group

The anthraquinone moiety of Dynemicin A and related AFEs is derived from a key intermediate, iodoanthracene-γ-thiolactone nih.govresearchgate.netdigitellinc.com. Subsequent maturation steps involve modifications to this core structure. Cytochrome P450 (CYP) enzymes are known to play a significant role in the oxidative tailoring of the anthraquinone A-ring in AFEs, contributing to the final structural diversity observed in compounds like Dynemicin A researchgate.net. For Dynemicin biosynthesis, research has indicated that at least one oxygenation step, potentially at the C5 position of the enediyne core, is required during maturation nih.gov. Although specific enzymes responsible for introducing vicinal diol or oxo groups directly into this compound have not been explicitly identified in the literature, it is plausible that similar oxidative enzymatic transformations, possibly involving specialized hydroxylases or oxidases, are responsible for functionalizing the anthraquinone scaffold to generate the specific features of this compound.

Mechanisms of Phenylene Bridge Formation

The term "phenylene bridge" in the context of enediynes typically refers to the biradical species formed after the Bergman cyclization of the enediyne core. This cyclization is a critical step in the molecule's mechanism of action, enabling DNA cleavage, rather than a biosynthetic step for constructing the molecule itself nih.govsmu.edupnas.orgrsc.org. The biosynthesis focuses on assembling the enediyne core and attaching the anthraquinone moiety. The enediyne core is constructed by a conserved iterative type I polyketide synthase (PKSE), often in conjunction with a thioesterase (TE) pnas.orgresearchgate.net. The formation of the characteristic 1,5-diyne-3-ene motif within the ten-membered enediyne ring is a result of these PKS-catalyzed reactions. The subsequent coupling of the enediyne core with the anthraquinone precursor leads to the formation of the complete AFE scaffold. The activation of the enediyne core, which ultimately leads to the formation of the reactive biradical (often described as a phenyl species or phenylene bridge), is triggered by specific chemical or enzymatic events, such as reduction or nucleophilic attack, occurring during the molecule's interaction with its biological target rsc.org.

Biosynthetic Engineering and Mutasynthesis Strategies for this compound and its Analogs

The complexity of Dynemicin biosynthesis presents challenges for direct chemical synthesis, making biosynthetic engineering and mutasynthesis valuable approaches for producing the natural product and its analogs nih.govresearchgate.netdigitellinc.compsu.edu.

Mutasynthesis is a powerful technique that combines microbial fermentation with chemical synthesis. It involves creating a mutant strain that is blocked at a specific step in the biosynthetic pathway and then supplementing the culture with a synthetically produced precursor. For Dynemicins, a key strategy involves generating a mutant deficient in the synthesis of the iodoanthracene-γ-thiolactone intermediate, such as a Δorf15 mutant nih.govresearchgate.netdigitellinc.com. This blocked mutant can then be fed with chemically synthesized analogs of the iodoanthracene-γ-thiolactone. The organism's own machinery then incorporates these synthetic precursors into the biosynthetic pathway, leading to the production of novel Dynemicin analogs with modifications in the anthraquinone moiety nih.govresearchgate.net. This approach is instrumental in exploring structure-activity relationships and potentially generating analogs with improved therapeutic properties.

Biosynthetic Engineering encompasses a broader range of genetic manipulation techniques. This includes targeted gene disruptions using tools like CRISPR-Cas9 to elucidate gene functions or block specific pathways, as demonstrated with mutants like Δorf15 and ΔdynA5 nih.govresearchgate.netnih.gov. Heterologous expression of genes or entire BGCs in surrogate hosts can also be employed to study enzyme functions or to produce compounds that are difficult to obtain from their native producers psu.edu. By characterizing the roles of individual genes within the Dynemicin BGC, researchers can gain a deeper understanding of the entire pathway, including the specific enzymes responsible for the formation of minor products like this compound, and engineer pathways for enhanced production or the generation of novel derivatives.

Synthetic Methodologies for Dynemicin Q and Designed Analogues

General Total Synthesis Approaches to the Dynemicin Scaffold and Related Enediynes

The total synthesis of enediyne natural products, such as Dynemicin A and calicheamicin (B1180863), has been a significant achievement in organic chemistry nih.govthieme-connect.comacs.org. These efforts have established general synthetic blueprints for constructing the characteristic enediyne core, often involving the careful assembly of alkyne and alkene functionalities within a cyclic framework. Key challenges include the installation of the strained enediyne ring system and its subsequent functionalization without premature activation srce.hrsmu.eduresearchgate.net.

General strategies often involve convergent synthesis, where complex fragments are synthesized separately and then coupled in a late stage thieme-connect.compsu.edu. For the enediyne core itself, methods like metal-catalyzed cyclizations, acetylide additions, and Diels-Alder reactions have been employed thieme-connect.comacs.orgoup.com. The understanding of the Bergman cyclization, the key reaction by which enediynes generate reactive diradicals to cleave DNA, is central to designing synthetic routes and understanding analogue reactivity srce.hrsmu.edu. The biosynthesis of enediynes also provides insights, suggesting convergent assembly of distinct building blocks, such as the enediyne core and the anthraquinone (B42736) moiety nih.govdigitellinc.com.

Targeted Synthetic Strategies for Dynemicin Q-Specific Moieties

This compound, like other anthraquinone-fused enediynes (AFEs), possesses a distinct structure comprising an enediyne core and an anthraquinone chromophore linked by a specific spacer rsc.org. Targeted synthesis strategies focus on efficiently constructing these individual components. Pioneering research has identified an unusual iodoanthracene-γ-thiolactone as a key precursor to the anthraquinone half of Dynemicin digitellinc.com. Synthetic routes often involve building the enediyne system through acetylide chemistry and coupling it with pre-formed anthraquinone precursors thieme-connect.comoup.com. The development of concise and general synthetic routes to these specific moieties is crucial for accessing this compound and its analogues digitellinc.comthieme-connect.com.

Design and Preparation of this compound Structural Analogues

The complex structure and potent activity of this compound have spurred efforts to synthesize analogues with modified properties, aiming to enhance efficacy, alter selectivity, or improve stability. These modifications primarily target the enediyne core and the anthraquinone moiety.

The enediyne core is the "warhead" responsible for DNA cleavage via the Bergman cyclization srce.hrsmu.edu. Modifications to this core can significantly impact its activation propensity and the reactivity of the resulting diradical. Researchers have explored altering the geometry, substituent patterns, and ring size of the enediyne system to fine-tune the rate and efficiency of the Bergman cyclization. For instance, introducing specific substituents can lower the activation barrier or influence the stability of the intermediate diradical, thereby affecting DNA cleavage researchgate.netsmu.eduwikipedia.org.

The anthraquinone moiety in this compound plays a crucial role in binding to DNA, often intercalating into the minor groove, which positions the enediyne core for DNA cleavage srce.hrwikipedia.org. Chemical modifications to the anthraquinone structure, such as altering substitution patterns or introducing different aromatic systems, can influence DNA binding affinity and sequence specificity. These changes can indirectly affect the efficiency of the DNA cleavage process by optimizing the proximity and orientation of the enediyne warhead to the DNA backbone thieme-connect.comresearchgate.netwikipedia.org. For example, modifications to the anthraquinone part have been investigated to improve binding and subsequent cleavage efficiency thieme-connect.comwikipedia.org.

Impact of Synthetic Modifications on the Mechanism of Action and Reactivity Profile of this compound Analogues

Studies have shown that synthesized analogues can exhibit subtle variations in DNA cleavage sequence specificity compared to the natural product. Furthermore, the efficiency of DNA cleavage can be modulated by the nature of the activating agent (e.g., NADPH, glutathione) depending on the specific structural modifications made to the analogue psu.edu. Understanding these structure-activity relationships is vital for designing next-generation enediyne-based therapeutics.

Compound List

this compound

Dynemicin A

Calicheamicin

Neocarzinostatin (B611948) chromophore

Uncialamycin

Tiancimycin A

Tiancimycin B

Yangpumicin A

Deoxy-dynemicin A

Molecular Mechanisms of Dna Interaction and Activation for Dynemicin Q

DNA Binding Modes and Specificity of Dynemicin Q and its Analogs

The initial, non-covalent binding of this compound to DNA is a critical prerequisite for its cytotoxic activity. This interaction positions the reactive enediyne core in close proximity to the sugar-phosphate backbone, ensuring efficient strand scission upon activation. The binding is primarily driven by the anthraquinone (B42736) portion of the molecule.

This compound specifically targets and binds to the minor groove of B-form DNA. nih.govwikipedia.org The planar anthraquinone core of the molecule facilitates this interaction by intercalating, or inserting itself, between the base pairs of the DNA helix. nih.govnih.govpnas.org For this intercalation to occur, the DNA structure must undergo a conformational change, widening the minor groove from its typical 3-4 angstroms to 7-8 angstroms to accommodate the drug. wikipedia.org This binding is stabilized by non-covalent forces. The critical role of minor groove binding is demonstrated by inhibition studies; pretreatment of DNA with known minor groove binders like distamycin A and anthramycin (B1237830) strongly inhibits Dynemicin-mediated DNA breakage. nih.govnih.govpnas.org This confirms that proper positioning within the minor groove is essential for the drug's function. The anthraquinone moiety serves as the anchor, ensuring the enediyne core is correctly oriented for the subsequent chemical reactions. nih.goviucr.org

While this compound binds generally within the minor groove, research indicates a notable preference for certain nucleotide sequences. DNA cleavage studies have consistently shown that the preferential cutting sites are located on the 3' side of purine (B94841) bases. nih.govpnas.org The most frequently targeted sequences include 5'-GC, 5'-GT, and 5'-AG. pnas.org This observed preference distinguishes Dynemicin's cleavage pattern from that of other enediyne antibiotics such as esperamicin (B1233071) and calicheamicin (B1180863). pnas.org Furthermore, in vitro investigations have identified a specific 10-base pair sequence, CTACTACTTG, for which this compound shows an increased affinity, although this has yet to be confirmed in vivo. wikipedia.org

Table 1: DNA Cleavage Preferences of this compound

| Feature | Description |

|---|---|

| Primary Binding Site | Minor Groove of B-DNA |

| Preferential Cleavage | 3' side of purine bases |

| Specific Sequences | 5'-GC, 5'-GT, 5'-AG |

| High-Affinity Sequence (in vitro) | CTACTACTTG |

Mechanisms of Enediyne Core Activation in this compound

The DNA-cleaving ability of this compound is latent and requires a specific triggering event to activate the enediyne core. This activation is a multi-step process initiated by the reduction of the anthraquinone moiety, which leads to a cascade of intramolecular reactions.

The activation cascade is initiated by the chemical reduction of the quinone in the anthraquinone core. iucr.org This reduction is significantly enhanced by biological reductants such as Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and thiol-containing compounds like glutathione. nih.govwikipedia.orgpnas.orgnih.gov The reaction with methyl thioglycolate, a thiol compound, has been shown to produce activation products, providing a clear rationale for the role of thiols in the activation process. nih.gov Flavin-based enzymes, including ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, can also catalyze this reductive activation, leading to more rapid and efficient DNA cleavage even at lower concentrations of the stoichiometric reductant. nih.gov This one- or two-electron transfer to the anthraquinone core transforms it into a hydroquinone (B1673460). smu.edu

Following the initial reduction, the molecule undergoes a critical intramolecular rearrangement. The formation of the hydroquinone triggers the opening of the proximate epoxide ring. wikipedia.orgsmu.edu Epoxides are three-membered rings characterized by significant ring strain, which makes them susceptible to ring-opening reactions. In the case of this compound, this opening is a key step that relieves the inherent strain of the epoxide ring and facilitates the subsequent cycloaromatization. wikipedia.org This rearrangement transforms the molecule into a quinone methide intermediate, which, upon protonation, forms a quinone alcohol. smu.edu This structural transformation is crucial as it brings the two acetylenic arms of the enediyne closer together, setting the stage for the final, decisive reaction.

The conformational changes induced by the epoxide ring opening enable the enediyne core to undergo a Bergman cycloaromatization. wikipedia.orgsmu.edu This reaction is a thermal or photochemical cycloaromatization of an enediyne to produce a highly reactive diradical species. organic-chemistry.org For this compound, this cyclization converts the enediyne into a 1,4-dehydrobenzene diradical (also referred to as a phenyl diradical). pnas.orgsmu.edunih.gov This diradical is an extremely reactive species capable of abstracting hydrogen atoms from nearby molecules. organic-chemistry.org Positioned in the minor groove of DNA, the newly formed diradical abstracts hydrogen atoms from the sugar-phosphate backbone, leading to both single- and double-stranded DNA scission and ultimately, cell death. iucr.orgsmu.edu Computational studies have calculated the activation barrier for the Bergman reaction of triggered Dynemicin A to be approximately 19.4-20.4 kcal/mol, a level that is readily achievable under physiological conditions. smu.edusmu.edufigshare.com

Table 2: Activation Cascade of this compound

| Step | Mechanism | Key Intermediate/Product | Consequence |

|---|---|---|---|

| 1. Reductive Activation | Electron transfer from NADPH or thiols to the anthraquinone core. | Hydroquinone | Initiates the activation sequence. |

| 2. Epoxide Opening | Intramolecular rearrangement following reduction. | Quinone methide / Quinone alcohol | Relieves ring strain and facilitates conformational change. |

| 3. Cycloaromatization | Bergman Cyclization of the enediyne core. | 1,4-Dehydrobenzene diradical | Formation of the ultimate DNA-cleaving species. |

| 4. DNA Cleavage | Hydrogen abstraction from the DNA backbone by the diradical. | Cleaved DNA strands | Cytotoxicity. |

DNA Strand Scission Chemistry Induced by Dynemicin A-Derived Radicals

The potent cytotoxicity of Dynemicin A stems from its ability to induce severe damage to cellular DNA. This process is initiated by the chemical transformation of the Dynemicin A molecule into a highly reactive radical species, which then directly attacks the DNA structure. The activation cascade begins when the anthraquinone portion of Dynemicin A is reduced, a process enhanced by cellular reducing agents like NADPH or thiol compounds. pnas.org This reduction triggers a series of reactions, including the opening of an epoxide ring, which culminates in a Bergman cycloaromatization of the enediyne core. nih.gov The result of this cycloaromatization is the formation of a highly unstable and reactive para-benzyne biradical (a 1,4-dehydrobenzene species). nih.govresearchgate.net This biradical is the ultimate DNA-damaging agent, capable of abstracting hydrogen atoms from the DNA backbone, leading to strand breaks. nih.govnih.gov

Hydrogen Abstraction from DNA Backbone and Nucleobases

Once formed in proximity to DNA, the para-benzyne biradical produced from Dynemicin A initiates strand scission by abstracting hydrogen atoms from the sugar-phosphate backbone. nih.gov This hydrogen abstraction is a critical step that destabilizes the DNA structure and leads to cleavage.

Target Sites on Deoxyribose: Research has shown that Dynemicin A preferentially abstracts hydrogen atoms from specific carbon positions on the deoxyribose sugar. The primary targets are the C-1' and C-4' hydrogens. nih.gov

Mechanism of Abstraction: The anthraquinone portion of Dynemicin A helps to anchor the molecule in the minor groove of the DNA, positioning the enediyne-derived biradical to attack the sugar backbone. pnas.orgnih.gov Two mechanisms have been proposed for the subsequent hydrogen abstraction: a direct abstraction from the DNA by the para-benzyne radical, or a two-step process involving an initial intramolecular hydrogen abstraction within the Dynemicin A molecule, creating a secondary radical that then attacks the DNA. researchgate.netnih.gov

The specific sites of hydrogen abstraction by Dynemicin A are a distinguishing feature compared to other enediyne antibiotics. nih.gov

| Target Atom | Location on DNA | Consequence of Abstraction |

| C-1' Hydrogen | Deoxyribose Sugar | Leads to the formation of 5'- and 3'-phosphate termini upon strand cleavage. nih.gov |

| C-4' Hydrogen | Deoxyribose Sugar | Results in strand breaks with 5'-phosphate and 3'-phosphoglycolate termini or the formation of 4'-hydroxylated abasic sites. nih.gov |

Induction of Single-Strand and Double-Strand DNA Breaks

The removal of a hydrogen atom from the deoxyribose sugar creates a carbon-centered radical on the DNA, which then undergoes further reactions, ultimately leading to the cleavage of the phosphodiester backbone. This process can result in both single-strand breaks (SSBs) and the more lethal double-strand breaks (DSBs). nih.gov

Single-Strand Breaks (SSBs): The cleavage of one strand of the DNA duplex is a common outcome of the interaction with an activated Dynemicin A molecule. While cells possess mechanisms to repair SSBs, their accumulation can be cytotoxic. youtube.com

Double-Strand Breaks (DSBs): DSBs are significantly more difficult for the cell to repair accurately and are considered the primary lesion responsible for the potent antitumor activity of enediynes. youtube.com The mechanism for DSB induction by Dynemicin A is believed to involve two independent cleavage events. It is proposed that two separate Dynemicin A molecules each cleave one of the DNA strands in close proximity. nih.gov The relatively long half-life of the activated Dynemicin A intermediate provides sufficient time for this two-hit process to occur. nih.gov

Dynemicin A demonstrates a preference for cleaving DNA at specific sequences, particularly at the 3' side of purine bases, such as in 5'-GC, 5'-GT, and 5'-AG sequences. pnas.org

Mechanistic Divergences and Commonalities in DNA Cleavage Between Dynemicin A and Other Enediynes

While Dynemicin A is part of the broader enediyne class of natural products, its unique hybrid structure imparts a distinct mechanism of action compared to other family members like calicheamicin and esperamicin.

Commonalities:

Activation Mechanism: Like other enediynes, Dynemicin A requires a chemical trigger (in this case, reduction) to initiate the Bergman cycloaromatization, which generates the DNA-damaging para-benzyne biradical. pnas.orgnih.gov

Mode of Damage: The fundamental mechanism of causing DNA strand scission via hydrogen atom abstraction from the sugar-phosphate backbone is a hallmark of the enediyne class. pnas.org

Divergences:

DNA Binding Moiety: Dynemicin A possesses an anthraquinone core that functions as a DNA intercalator. pnas.orgnih.gov This allows the molecule to wedge itself into the DNA helix, a binding mode that contributes to its sequence preference and differs from the binding strategies of other enediynes which may rely on different molecular features for DNA recognition.

Site of Hydrogen Abstraction: One of the most significant differences lies in the specific hydrogen atoms targeted on the deoxyribose sugar. Dynemicin A abstracts from the C-1' and C-4' positions. In contrast, calicheamicin and esperamicin preferentially abstract the C-5' hydrogen. nih.gov This leads to different types of DNA lesions and end products after strand cleavage.

Cleavage Site Specificity: The preferential cutting sites of Dynemicin A (3' to purine bases) are distinct from those reported for esperamicin and calicheamicin, reflecting the different ways these molecules are positioned within the DNA minor groove. pnas.org

| Feature | Dynemicin A | Calicheamicin / Esperamicin |

| DNA Binding | Intercalation via anthraquinone core. pnas.orgnih.gov | Binding in the minor groove guided by an oligosaccharide chain. |

| Primary H-Abstraction Site | C-1' and C-4' of deoxyribose. nih.gov | C-5' of deoxyribose. nih.gov |

| Cleavage Site Preference | 3' side of purine bases (e.g., 5'-GC, 5'-GT). pnas.org | Different sequence specificities (e.g., TCCT). pnas.org |

Theoretical and Computational Studies of Dynemicin Q and Analogues

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (QM/MM) Calculations

QM and QM/MM calculations are employed to model the electronic structure and reaction energetics of enediynes, particularly focusing on the critical Bergman rearrangement.

The activation of Dynemicin A, a process often initiated by bioreduction or nucleophilic attack on its epoxide ring, lowers the energy barrier for the Bergman rearrangement nih.govsmu.edunih.govnih.gov. Computational studies have quantified these activation barriers for Dynemicin A, providing critical energetic data. For the untriggered form of Dynemicin A, the activation barrier for Bergman cyclization is substantial, estimated to be around 52 kcal/mol smu.edu. Upon triggering, this barrier is significantly reduced, with values around 16.7 kcal/mol reported for the activated species smu.edu. The Bergman reaction itself is typically slightly exothermic, with calculated reaction energies around -2.1 to -2.8 kcal/mol smu.edusmu.edu. The resulting diradical intermediate is generally found to be kinetically stable, with retro-Bergman barriers exceeding the forward activation barriers smu.edusmu.edu.

While specific computational data for Dynemicin Q's activation energetics are less prevalent, it is understood that this compound is a natural analogue of Dynemicin A that differs in its peripheral structure . These structural variations, such as the absence of an epoxide ring in some analogues, can profoundly influence the activation pathways and the resulting energy barriers. Computational modeling of this compound and its specific structural features would be essential to predict how these modifications affect its reactivity and DNA-cleaving potential compared to Dynemicin A.

Computational Prediction of Cleavage Specificity and Efficiency for this compound

Computational studies have been instrumental in elucidating the complex mechanisms by which this compound and its analogues interact with DNA, predicting their cleavage specificity and efficiency. These investigations primarily employ molecular dynamics (MD) simulations and density functional theory (DFT) calculations to model the activation, cyclization, and DNA damage processes. The aim is to understand how structural features and molecular interactions dictate the drug's efficacy and selectivity.

Research has focused on the critical Bergman cyclization step, where the enediyne core transforms into a highly reactive 1,4-dehydrobenzene diradical. Computational analyses have explored the factors influencing the energy barriers for this transformation and the subsequent hydrogen abstraction from DNA. For instance, studies on Dynemicin A (a closely related analogue often studied in conjunction with this compound) have utilized DFT to calculate activation barriers for Bergman cyclization, revealing that triggered forms exhibit significantly lower barriers compared to untriggered states smu.edu. Specifically, an untriggered Dynemicin A analogue showed a Bergman cyclization barrier of 52 kcal/mol, which was reduced to 16.7 kcal/mol upon triggering via epoxide ring opening smu.edu. The stability of the resulting biradical is also assessed, with retro-Bergman reactions showing activation enthalpies of approximately 19.5 and 21.8 kcal/mol, indicating kinetic stability sufficient for DNA interaction smu.edu.

Furthermore, computational modeling has provided insights into the spatial orientation of the activated this compound diradical relative to the DNA double helix, which is crucial for predicting cleavage patterns and selectivity nih.govnih.gov. Molecular dynamics simulations of Dynemicin-oligonucleotide complexes have demonstrated that the enantiomeric configuration of the drug influences the alignment of the diradical intermediate. The (2S) enantiomer's diradical subunit is predicted to align along the minor groove, while the (2R) enantiomer's subunit aligns across it nih.govnih.gov. This differential alignment leads to distinct predictions for the selectivity of radical-initiated oxidative DNA damage nih.govnih.gov. These simulations have also supported experimental observations of a "3-base-pair offset cleavage," indicating that the diradical abstracts hydrogen atoms from specific positions on the DNA backbone, influencing the nature of the DNA lesion nih.govnih.gov.

The mode of DNA binding is another critical factor computationally investigated. Studies suggest that for this compound to exert its cytotoxic effect, it must undergo triggering and subsequent DNA cleavage. Computational models indicate that while intercalation between base pairs can lead to strong binding energies, it often hinders the necessary activation of the enediyne core smu.edu. Conversely, an edge-on insertion into the minor groove is identified as the activity-relevant docking mode, facilitating triggering and DNA cleavage smu.edu. This highlights how computational predictions of binding modes can inform the understanding of cleavage efficiency.

While natural Dynemicin exhibits broad cleavage activity, efforts are underway to computationally predict and enhance sequence specificity. In vitro studies have noted an increased affinity for the specific 10-base pair sequence CTACTACTTG, a phenomenon that computational models aim to rationalize and predict for novel analogues wikipedia.org. By analyzing structural parameters such as the internal proximal angles of the enediyne ring, computational chemists can predict how molecular modifications might lower activation barriers and increase cyclization rates, thereby enhancing cleavage efficiency rsc.org.

Predicted Cleavage Characteristics and Influencing Factors

| Computational Method | Predicted Cleavage Outcome/Feature | Key Factors Influencing Prediction | Resulting Efficiency/Specificity Aspect | Primary Reference(s) |

| Molecular Dynamics | 3-base-pair offset cleavage | Alignment of diradical intermediate relative to DNA strands | Influences the precise location of DNA lesion | nih.govnih.gov |

| Molecular Dynamics | Enantiomer-dependent alignment | Enantiomeric configuration of this compound | Differential selectivity of radical-initiated DNA damage | nih.govnih.gov |

| DFT/Molecular Dynamics | Minor groove insertion | Docking mode | Essential for enediyne triggering and DNA cleavage activity | smu.edu |

| DFT/Molecular Dynamics | Intercalation | Docking mode | Hinders enediyne triggering and biological activity | smu.edu |

| DFT | Activation barrier reduction | Molecular structural distortions (e.g., proximal angle bending) | Affects the rate of Bergman cyclization (efficiency) | rsc.org |

| Computational Modeling (in conjunction with in vitro data) | Affinity for specific DNA sequences (e.g., CTACTACTTG) | DNA sequence context and drug-DNA interaction | Potential for enhanced sequence-specific cleavage | wikipedia.org |

Comparative Academic Research and Structure Function Insights of Dynemicin Q

Comparative Analysis of DNA Binding Characteristics Across the Enediyne Family, Including Dynemicin Q

The enediyne family of antitumor antibiotics, which includes notable compounds like this compound, Calicheamicin (B1180863), and Esperamicin (B1233071), is characterized by a remarkable ability to interact with and cleave DNA. pnas.orgnih.govnih.govsmu.edu However, the specifics of these interactions, particularly the mode of DNA binding, vary significantly across the family, largely dictated by their distinct structural features.

Dynemicin A, a closely related and more studied precursor to this compound, offers significant insights. It is a unique hybrid molecule possessing both an anthraquinone (B42736) core and an enediyne moiety. pnas.org The planar anthraquinone component facilitates its interaction with DNA primarily through intercalation, inserting itself between the base pairs of the DNA double helix. pnas.orgsmu.edu This mode of binding is distinct from other enediynes like Calicheamicin and Esperamicin, which lack such an intercalating group. smu.edu Instead, Calicheamicin and Esperamicin utilize their oligosaccharide tails to bind to the minor groove of DNA. smu.edusrce.hr This fundamental difference in the "delivery system" of the molecule to its DNA target results in varied sequence specificity and binding affinities. smu.edusrce.hr

Studies have shown that Dynemicin A's intercalative binding leads to a reduced sequence specificity compared to the minor groove binders. smu.edu It displays a preference for more flexible regions of the DNA, where the structural adjustments required for intercalation are more easily accommodated. smu.edu Furthermore, inhibition studies with molecules like distamycin A and anthramycin (B1237830), known minor groove binders, strongly suggest that while the primary interaction is intercalative, there is also an interaction with the minor groove. pnas.orgnih.gov

The binding of Dynemicin A to DNA is a crucial prerequisite for its biological activity. The molecule must position its reactive enediyne "warhead" appropriately to facilitate the subsequent DNA cleavage event. smu.edu Computational studies have proposed an "insertion-intercalation" model where an edge-on insertion into the minor groove precedes the full intercalation of the anthraquinone unit. smu.edu This model helps to explain experimental observations, including why increasing the binding affinity through molecular modifications can sometimes lead to decreased DNA cleavage activity. smu.edu

Mechanistic Comparisons of DNA Cleavage by this compound Versus Other Enediynes (e.g., Calicheamicin, Esperamicin)

The DNA cleavage mechanism is the cornerstone of the enediyne family's potent biological activity. While all enediynes ultimately generate a highly reactive diradical species to effect DNA damage, the specifics of the activation (triggering) and the resulting cleavage patterns show notable differences between this compound (and its relatives) and other family members like Calicheamicin and Esperamicin. nih.govsmu.edu

The central event in the action of all enediynes is the Bergman cyclization of the enediyne core, which produces a reactive p-didehydrobenzene (p-benzyne) diradical. smu.eduresearchgate.net This diradical is capable of abstracting hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission. pnas.orgsmu.edu However, this cyclization is not spontaneous and requires a "triggering" event to increase the strain within the enediyne ring system, thereby lowering the activation energy for the Bergman reaction. smu.edunii.ac.jp

For Dynemicin A, the trigger is initiated by the reduction of its anthraquinone moiety, often by cellular reducing agents like NADPH or glutathione. pnas.org This reduction leads to the opening of an epoxide ring, which in turn facilitates the Bergman cyclization. smu.eduwikipedia.org In contrast, the triggering mechanism for Calicheamicin and Esperamicin involves a nucleophilic attack on their allylic trisulfide moiety. srce.hrnii.ac.jp This difference in the triggering cascade is a key distinguishing feature.

The resulting DNA cleavage patterns also differ. Dynemicin exhibits a preferential cutting site on the 3' side of purine (B94841) bases, particularly at 5'-GC, 5'-GT, and 5'-AG sequences. pnas.orgnih.gov This is distinctly different from the cleavage sites of Esperamicin and Calicheamicin. pnas.orgnih.gov Furthermore, Dynemicin A tends to produce a higher ratio of single-strand to double-strand DNA breaks compared to other enediynes. smu.edu Computational models suggest that double-strand scission by Dynemicin may require a two-step mechanism involving two separate enediyne molecules, which could explain this observation. smu.edu

The deoxyfucose-anthranilate moiety in Esperamicin and Calicheamicin is a key factor in determining their specific DNA cutting modes, likely by sterically hindering hydrogen abstraction by one of the carbon radicals of the phenylene diradical. nih.gov

Correlations Between this compound's Unique Structural Features and its Reduced DNA Cleavage Activity

While a potent molecule, Dynemicin A is considered one of the less reactive members of the enediyne class. smu.edu This reduced activity can be directly correlated with its unique structural features. The natural analog, Dynemicin O, which has a vicinal diol instead of the epoxide ring, exhibits reduced DNA cleavage activity, highlighting the critical role of the epoxide in the activation mechanism. Similarly, Dynemicin P, with an oxo group replacing the carboxyl group, also shows diminished activity.

These observations underscore the importance of specific functional groups for the efficient triggering of the Bergman cyclization. The epoxide and carboxyl moieties are not merely passive structural components but are intimately involved in the cascade of reactions leading to the formation of the DNA-cleaving diradical.

Furthermore, the very act of intercalation, which defines Dynemicin's binding mode, may also contribute to its moderated activity. Computational studies suggest that while intercalation leads to high binding energies, this very stability can suppress the biological activity by hindering the necessary conformational changes for triggering. smu.edu An "insertion-intercalation" model proposes that the active form involves an edge-on insertion into the minor groove, which is less stable but allows for the triggering to occur. smu.edu This delicate balance between binding and reactivity is a key aspect of Dynemicin's structure-function relationship.

Insights from Comparative Studies into the Design Principles for Enediyne Bioactivity

Comparative studies across the enediyne family have provided invaluable insights into the design principles that govern their bioactivity. These principles are crucial for the development of new, more selective, and effective anticancer agents. srce.hrgrantome.comnih.gov

A central theme that has emerged is the modular nature of enediyne design, which can be conceptually broken down into three key components:

The "Warhead": The enediyne core itself, responsible for the DNA cleavage. The stability and reactivity of this core can be modulated by the size of the ring system and the incorporation of different atoms. srce.hrsmu.edu

The Delivery System: This component, such as Dynemicin's anthraquinone or Calicheamicin's oligosaccharide, is responsible for recognizing and binding to DNA. The choice of delivery system dictates the binding mode (intercalation vs. minor groove binding) and sequence specificity. srce.hr

The Triggering Device: This is the chemical switch that initiates the Bergman cyclization. The trigger can be designed to be sensitive to specific cellular conditions, such as the reductive environment or pH. srce.hrsmu.edu

Research into synthetic enediynes has demonstrated that it is possible to create simpler molecules that mimic the action of their complex natural counterparts. nih.gov By attaching simple cyclic enediynes to known DNA minor-groove binders, researchers have been able to dramatically increase DNA cleaving efficiency. srce.hr This highlights the principle of targeted delivery; ensuring the warhead is brought into close proximity to the DNA is paramount.

Furthermore, the development of "DADs" (Dynemicin-Amidines) illustrates a sophisticated design principle for creating conditionally active drugs. smu.edu These modified dynemicins are designed to be inactive at the pH of normal cells but become activated in the more acidic environment of tumor cells. smu.edu This approach offers a promising strategy for reducing the toxicity of enediyne-based therapies. smu.edu

In essence, the design of future enediyne-based therapeutics will likely rely on the strategic combination of these modular components to create compounds with improved efficacy and reduced side effects. The lessons learned from comparing the diverse members of the enediyne family, including this compound and its relatives, provide a solid foundation for these future endeavors. grantome.comnih.gov

Advanced Research Methodologies and Future Directions in Dynemicin Q Studies

Application of Advanced Spectroscopic and Biophysical Techniques for Studying Dynemicin Q-DNA Interactions

Understanding the precise manner in which this compound interacts with DNA is crucial for elucidating its mechanism of action and for designing more effective analogues. Advanced spectroscopic and biophysical techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level insights into the three-dimensional structure, dynamics, and interactions of biomolecules in solution silantes.com. For this compound, NMR can be employed to study its binding to DNA, mapping specific interaction sites and quantifying binding affinities silantes.comspringernature.com. Techniques like Chemical Shift Perturbation (CSP) can reveal conformational changes in both this compound and DNA upon complex formation, offering dynamic information about the interaction springernature.com. Isotope labeling can further enhance sensitivity and resolution for complex studies silantes.com. While direct NMR studies of this compound-DNA complexes are not extensively detailed in the provided literature, the methodology is well-established for similar molecular interactions silantes.comspringernature.commdpi.com.

X-ray Crystallography: X-ray crystallography remains a cornerstone for determining the high-resolution structures of molecules and their complexes cellstructureatlas.org. For this compound, obtaining crystal structures of the compound itself, or ideally, complexes formed with DNA fragments, can provide definitive spatial arrangements and interaction interfaces mdpi.comnih.govwikipedia.orgiucr.orgrsc.org. While direct crystal structures of this compound bound to DNA are not explicitly cited, X-ray diffraction has been instrumental in elucidating the structure of related enediynes and proteins involved in their biosynthesis nih.govwikipedia.orgiucr.orgrsc.org. The crystal structure of DynF, a protein from the Dynemicin biosynthetic pathway, has been determined, offering insights into enzymatic mechanisms nih.goviucr.org.

Other Biophysical Techniques: Beyond NMR and X-ray crystallography, techniques such as UV-Vis absorption titration and fluorescence quenching are valuable for quantifying DNA binding affinities and characterizing the mode of interaction (e.g., intercalation) mdpi.com. Circular dichroism (CD) spectroscopy can also provide information about conformational changes in DNA upon binding mdpi.com. These methods, often used in conjunction with NMR and crystallography, offer a comprehensive biophysical characterization of this compound-DNA interactions.

Exploration of Novel Enzymatic Mechanisms within the this compound Biosynthetic Pathway

The biosynthesis of this compound involves a complex cascade of enzymatic reactions, and unraveling these pathways can reveal novel biochemical mechanisms and potential targets for synthetic biology.

Anthraquinone (B42736) Moiety Biosynthesis: Recent research has shed light on the enzymatic steps involved in the formation of the anthraquinone moiety, a crucial component for DNA intercalation. A two-enzyme system, comprising a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase (DynE13) and a cofactor-free enzyme (DynA1), has been characterized. These enzymes catalyze the conversion of a δ-thiolactone anthracene (B1667546) precursor to a hydroxyanthraquinone, incorporating oxygen atoms from molecular oxygen and eliminating sulfur ntu.edu.sgacs.org. This work identifies novel enzymatic strategies for anthraquinone formation, relevant to this compound and other AFEs.

Enediyne Core Formation and Assembly: The assembly of the ten-membered enediyne core and its subsequent linkage to the anthraquinone moiety are critical steps. The Dynemicin biosynthetic gene cluster contains numerous open reading frames (ORFs) encoding enzymes that contribute to this complex process nih.goviucr.orgnih.gov. For instance, studies on related AFEs have identified enzymes like TnmK1, an α/β-hydrolase fold superfamily member, responsible for catalyzing C-C bond formation between the anthraquinone and enediyne core via a Michael addition nih.gov. The crystal structure of DynF, a protein from the Dynemicin pathway, suggests a role in binding precursor molecules, potentially the polyene heptaene central to enediyne core synthesis nih.goviucr.org. Isotope-labeling experiments have confirmed acetate (B1210297) as a precursor unit for the enediyne core, though the specific synthase involved (fatty acid vs. polyketide synthase) is still under investigation nih.gov.

Development of Chemical Biology Tools Utilizing the this compound Scaffold for DNA Probing and Structural Biology

The unique DNA-cleaving properties of this compound suggest its potential utility as a tool in chemical biology for probing DNA structure and function.

DNA Probing: this compound exhibits preferential cleavage at specific sites on the DNA, such as on the 3' side of purine (B94841) bases (5'-GC, -GT, and -AG) pnas.orgnih.gov. It also cleaves double-stranded and stem regions of single-stranded DNA pnas.orgnih.gov. This specificity indicates that this compound could serve as a reagent for probing DNA secondary structures, including mismatches, bulges, and nicks pnas.orgnih.govnih.gov. Its intercalative binding, acting as a "molecular wedge" into flexible DNA regions, further supports its potential as a structural probe nih.gov.

Chemical Biology Tools: While direct development of this compound-derived chemical biology tools is not extensively detailed, the broader field of DNA-encoded libraries (DELs) offers a platform for identifying bioactive compounds that can serve as probes nih.gov. The synthesis of novel small-molecule probes is also a significant area of research for controlling biomolecular interactions rochester.edu. The scaffold of this compound, with its distinct DNA-binding and cleavage capabilities, could inspire the design of such specialized probes for studying DNA dynamics or identifying novel DNA-interacting proteins.

Strategies for Enhancing the Biological Activity of this compound Through Semi-Synthesis and Biosynthetic Modification

Given this compound's potent cytotoxicity, strategies aimed at enhancing its efficacy, improving selectivity, and reducing off-target effects are paramount for its therapeutic development.

Semi-Synthesis and Analog Development: Semi-synthesis and total synthesis approaches allow for the creation of this compound analogues with modified structures, enabling exploration of structure-activity relationships (SAR) nih.govacs.orgsmu.edupnas.orgacs.org. Modifications to the anthraquinone A-ring, for example, have been shown to enhance cytotoxicity nih.gov. Incorporating different substituents on the enediyne core can also modulate its reactivity and biological activity smu.edupnas.org. These synthetic efforts are crucial for optimizing DNA binding and tuning the bioreductive activation of the enediyne warhead nih.gov.

Mutasynthesis and Precursor-Directed Biosynthesis: Mutasynthesis strategies, which involve genetically engineering bacterial producers to incorporate synthetically modified precursors, offer a powerful route to novel this compound derivatives nih.gov. By creating blocked mutants that cannot synthesize a key intermediate (e.g., an iodoanthracene derivative) and supplying chemically synthesized analogues, researchers can guide the biosynthesis towards modified Dynemicin compounds nih.gov. This approach allows for the generation of libraries of analogues with rational modifications to the anthraquinone or other parts of the molecule, potentially leading to enhanced DNA binding, altered activation profiles, and improved cytotoxic potency nih.gov.

Biosynthetic Engineering and Conjugation Strategies: Biosynthetic engineering, including the use of enzymes like cytochrome P450 hydroxylases (e.g., YpmL in yangpumicin biosynthesis), can introduce specific functional groups to create new analogues with altered structure-activity relationships acs.org. Furthermore, this compound derivatives are being explored for their utility in Antibody-Drug Conjugates (ADCs) acs.org. By conjugating this compound or its analogues to antibodies that specifically target cancer cells, researchers aim to achieve targeted delivery, thereby reducing systemic toxicity and enhancing therapeutic efficacy acs.org.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.